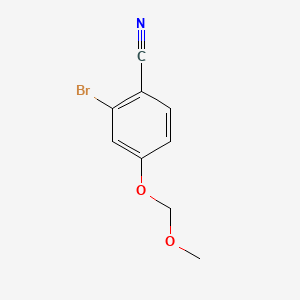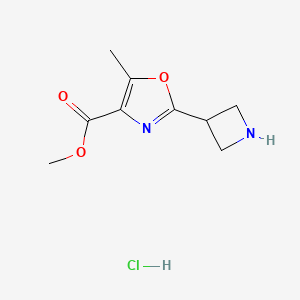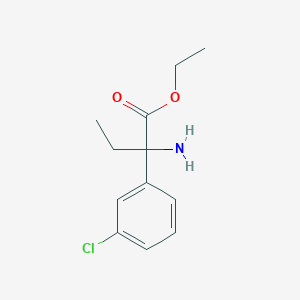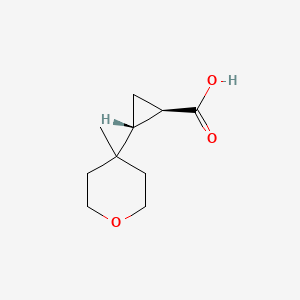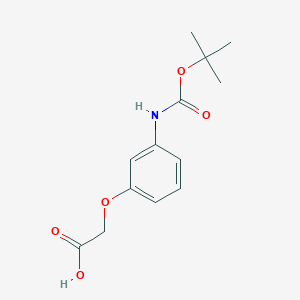
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic procedures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenoxyacetic Acid Backbone: The protected amino group is then reacted with phenoxyacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are often used in peptide synthesis.
Major Products:
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as phenoxyethanol derivatives.
Substitution: Peptide derivatives where the Boc-protected amino group has been coupled with other amino acids.
科学的研究の応用
Chemistry: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in multistep synthesis.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It serves as a building block for creating molecules that can interact with specific biological targets.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with high specificity and activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it valuable for the manufacture of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including peptide bond formation and enzyme inhibition.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is used to create peptide bonds, forming the backbone of peptide-based drugs and probes.
Enzyme Inhibition: In some cases, the compound or its derivatives may act as inhibitors of specific enzymes, modulating their activity in biological systems.
類似化合物との比較
- 2-(2-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 2-(3-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Comparison: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid backbone and a Boc-protected amino group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis. Similar compounds may have variations in the backbone or protective groups, leading to differences in reactivity and applications.
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-4-6-10(7-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
ZQIVTNPAHPLYPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


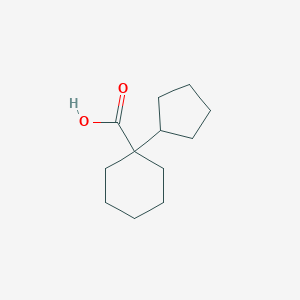
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
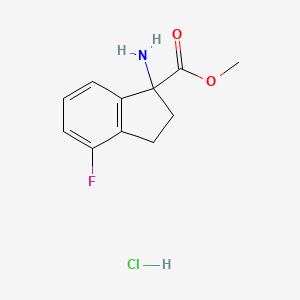
![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
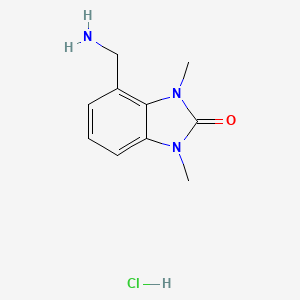
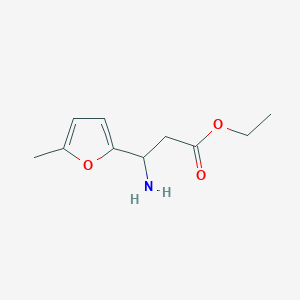
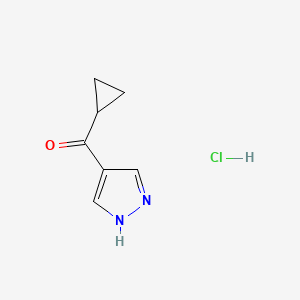
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
